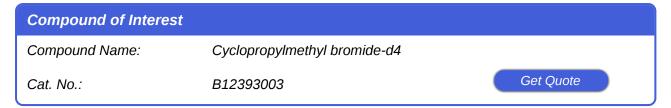


Application Notes and Protocols for Isotopic Labeling with Cyclopropylmethyl Bromide-d4

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of **Cyclopropylmethyl bromide-d4**, a deuterated alkylating agent, in isotopic labeling for research and drug development applications. The inclusion of a stable isotope label facilitates the use of labeled molecules as internal standards in quantitative bioanalysis and as tracers in metabolic studies.

Introduction

Cyclopropylmethyl bromide-d4 (C₄H₃D₄Br) is a deuterated analog of cyclopropylmethyl bromide. The four deuterium atoms on the cyclopropyl ring provide a significant mass shift (+4 Da) with minimal impact on the physicochemical properties of the parent molecule. This makes it an invaluable reagent for introducing a stable isotope label onto molecules containing nucleophilic functional groups such as phenols, thiols, amines, and carboxylates. The resulting deuterated compounds are ideal for use as internal standards in mass spectrometry-based quantification assays (LC-MS, GC-MS) and for tracing the metabolic fate of drugs and xenobiotics.[1]

Key Applications

• Internal Standards for Quantitative Analysis: Molecules labeled with the cyclopropylmethyld4 group serve as excellent internal standards for mitigating matrix effects and improving the accuracy and precision of quantitative mass spectrometry assays.[1]



- Metabolic Fate and Pharmacokinetic Studies: The deuterium label allows for the differentiation and quantification of a parent compound from its metabolites, enabling detailed investigation of metabolic pathways and pharmacokinetic profiles.
- Drug Synthesis: Cyclopropylmethyl bromide-d4 can be used as a starting material or
 intermediate in the synthesis of deuterated drug candidates, such as the COX-2 inhibitor
 Firocoxib, to investigate the potential therapeutic advantages of deuteration (e.g., improved
 metabolic stability).[1]

Data Presentation

Table 1: Physicochemical Properties of Cyclopropylmethyl Bromide-d4

Property	Value
Chemical Formula	C ₄ H ₃ D ₄ Br
Molecular Weight	139.03 g/mol
Isotopic Purity	Typically ≥ 98%
Appearance	Colorless to pale yellow liquid
Boiling Point	~105-107 °C (for non-deuterated)
Density	~1.3 g/mL (for non-deuterated)

Table 2: Representative Reaction Conditions for O-Alkylation of a Phenolic Acceptor



Parameter	Condition
Substrate	4-hydroxybenzoic acid
Reagent	Cyclopropylmethyl bromide-d4 (1.2 eq)
Base	Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent	Acetonitrile (ACN)
Temperature	60 °C
Reaction Time	4 hours
Typical Yield	85-95%

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of an Amine with Cyclopropylmethyl Bromide-d4

This protocol describes a general method for the synthesis of a deuterated secondary or tertiary amine using **Cyclopropylmethyl bromide-d4**.

Materials:

- Primary or secondary amine substrate
- Cyclopropylmethyl bromide-d4
- Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
- Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
- Argon or Nitrogen gas supply
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Stirring plate and magnetic stir bar
- Heating mantle or oil bath



Procedure:

- To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine substrate (1.0 eq) and the chosen anhydrous solvent (e.g., ACN).
- Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) to the stirred solution.
- Add Cyclopropylmethyl bromide-d4 (1.2 eq) dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid base and wash with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure N-cyclopropylmethyl-d4-amine.
- Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and isotopic purity.

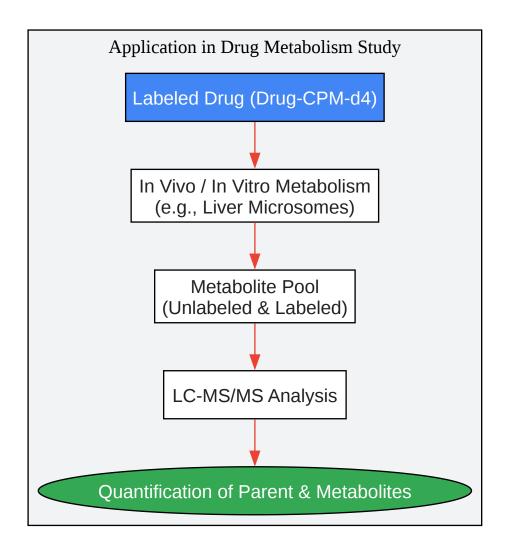
Diagrams



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Caption: Workflow for N-alkylation using Cyclopropylmethyl bromide-d4.



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Caption: Use of a labeled drug in a metabolic study.

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References

1. medchemexpress.com [medchemexpress.com]







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